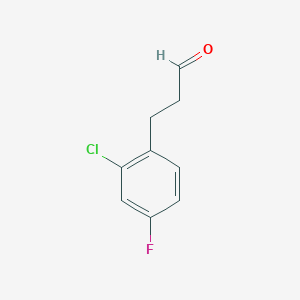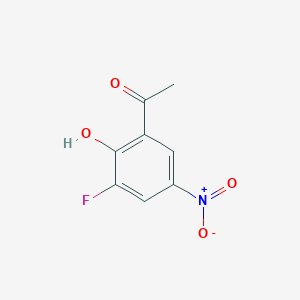
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is an aromatic hydroxy ketone with the molecular formula C8H6FNO4. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring, along with an ethanone group. It is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone can be synthesized through the nitration of 5-fluoro-2-hydroxyacetophenone.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like catalytic hydrogenation.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Catalytic Hydrogenation: Utilizes hydrogen gas and a catalyst such as palladium on carbon (Pd/C) to reduce the nitro group to an amino group.
Electrophilic Aromatic Substitution: Involves reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 1-(3-Amino-5-fluoro-2-hydroxyphenyl)ethanone.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets, potentially leading to inhibitory effects on enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-hydroxy-3-nitroacetophenone
- 4-Hydroxy-3-methyl-5-nitrophenyl)ethanone
- 3-Chloro-4-hydroxy-5-nitrophenyl)ethanone
Uniqueness
1-(3-Fluoro-2-hydroxy-5-nitrophenyl)ethanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom enhances its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H6FNO4 |
|---|---|
Molecular Weight |
199.14 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxy-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H6FNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3 |
InChI Key |
RIEIGGRBULLRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
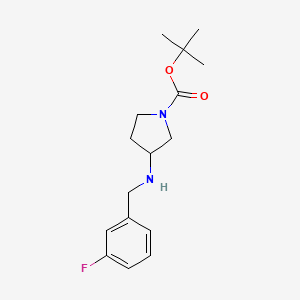
![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
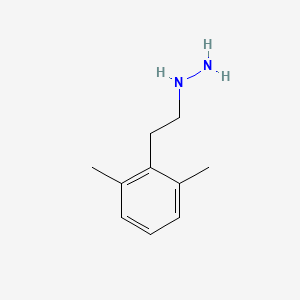

![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
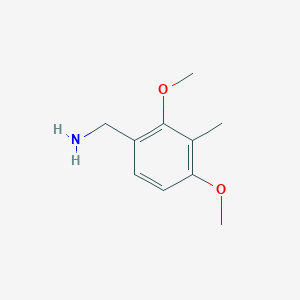
![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)
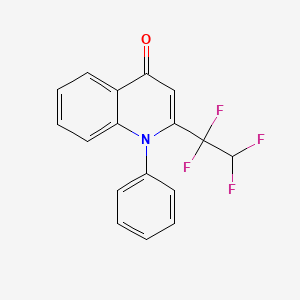
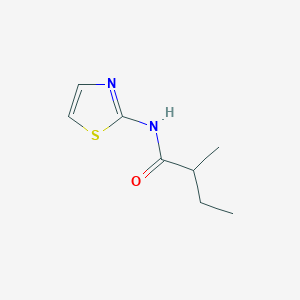
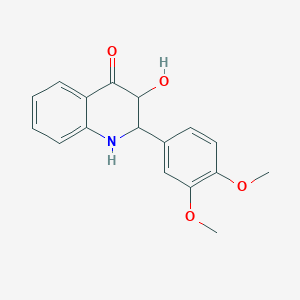
![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
